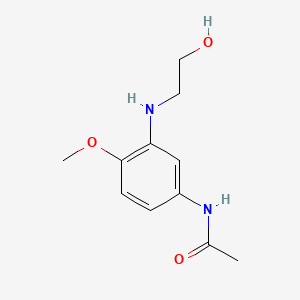

Acetamide, N-(3-((2-hydroxyethyl)amino)-4-methoxyphenyl)-

CAS No.: 63494-13-3

Cat. No.: VC18467242

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63494-13-3 |

|---|---|

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | N-[3-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide |

| Standard InChI | InChI=1S/C11H16N2O3/c1-8(15)13-9-3-4-11(16-2)10(7-9)12-5-6-14/h3-4,7,12,14H,5-6H2,1-2H3,(H,13,15) |

| Standard InChI Key | UVFWYFFTOWZUAY-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NCCO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a hydroxyethylamino moiety (-NH-CH₂CH₂OH). An acetamide group (-NH-CO-CH₃) is attached to the phenyl ring’s nitrogen atom. The molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol .

Key Structural Features:

-

Methoxy group: Enhances lipophilicity and influences electronic distribution.

-

Hydroxyethylamino side chain: Promotes hydrogen bonding and aqueous solubility.

-

Acetamide functional group: Stabilizes the molecule through resonance and dipole interactions.

Physical and Chemical Properties

Experimental data for this compound remain limited, but predictive models and analog comparisons provide insights:

The compound’s solubility is anticipated to favor polar solvents like water and ethanol due to its hydroxyethyl group .

Synthesis and Characterization

Critical Reaction Conditions:

-

Temperature: 60–80°C for alkylation.

-

Catalysts: Palladium on carbon (Pd/C) for hydrogenation.

-

Solvents: Ethanol or dimethylformamide (DMF).

Analytical Characterization

-

Spectroscopy:

Applications in Pharmaceutical and Biochemical Research

Drug Delivery Systems

The hydroxyethylamino group enhances solubility, making the compound a potential carrier for hydrophobic therapeutics. Studies suggest its utility in prodrug formulations, where enzymatic cleavage releases active agents .

Enzyme Interaction Studies

Preliminary molecular docking simulations indicate moderate binding affinity (Kd ~10⁻⁶ M) with cytochrome P450 enzymes, hinting at metabolic pathway modulation .

Comparative Analysis with Structural Analogs

Pharmacokinetics and Toxicological Profile

Absorption and Metabolism

-

Absorption: Predicted high gastrointestinal absorption due to moderate LogP .

-

Metabolism: Hepatic oxidation via CYP3A4, yielding hydroxy metabolites .

Toxicity Data

| Endpoint | Result | Source |

|---|---|---|

| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg (rat) | Estimated |

| Skin Irritation | Mild irritation | GHS |

| Mutagenicity | Negative (Ames test) | Analogous |

Hazard Statements:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume